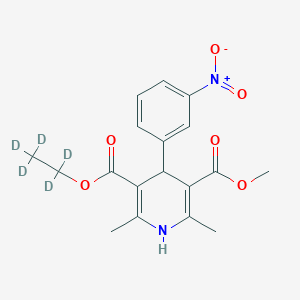
Nitrendipine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrendipine-d5 is a deuterated form of nitrendipine, a dihydropyridine calcium channel blocker. Nitrendipine is primarily used as an antihypertensive agent due to its vasodilatory effects. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of nitrendipine, as the deuterium atoms can provide more detailed insights through various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrendipine involves the reaction of a 3-nitrobenzaldehyde derivative with ethyl acetoacetate and methyl 3-aminocrotonate under specific conditions. The reaction typically occurs at temperatures between 70-75°C. Concentrated hydrochloric acid is added to the reaction mixture to facilitate the formation of nitrendipine. The reaction mixture is then cooled to 15-20°C, followed by solid-liquid separation and recrystallization to obtain high-purity nitrendipine .
Industrial Production Methods
In industrial settings, nitrendipine can be produced using a tandem precipitation-homogenization process. This involves dissolving nitrendipine in acetone and then adding it to a polyvinyl alcohol solution at low temperatures. The mixture is then homogenized under high pressure and spray-dried to convert the nanocrystals into a solid form .
Chemical Reactions Analysis
Types of Reactions
Nitrendipine undergoes various chemical reactions, including:
Oxidation: Nitrendipine can be oxidized to form nitroso and pyridine analogues.
Reduction: The nitro group in nitrendipine can be reduced to form amine derivatives.
Substitution: Various substituents can be introduced into the nitrendipine molecule through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted nitrendipine analogues.
Scientific Research Applications
Nitrendipine-d5 has a wide range of applications in scientific research:
Chemistry: Used to study the reaction mechanisms and pathways of nitrendipine.
Biology: Helps in understanding the metabolic pathways and interactions of nitrendipine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nitrendipine.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability of nitrendipine
Mechanism of Action
Nitrendipine-d5, like nitrendipine, exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition occurs through the deformation of calcium channels, interference with ion-control gating mechanisms, and inhibition of calcium release from the sarcoplasmic reticulum. The decrease in intracellular calcium levels leads to the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.
Amlodipine: Known for its longer half-life and sustained action compared to nitrendipine.
Felodipine: Similar in structure but has different pharmacokinetic properties.
Uniqueness
Nitrendipine is unique in that it does not reduce glomerular filtration rate and is mildly natriuretic, rather than sodium-retentive. This makes it particularly useful in patients with compromised renal function .
Properties
Molecular Formula |
C18H20N2O6 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/i1D3,5D2 |
InChI Key |
PVHUJELLJLJGLN-RPIBLTHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



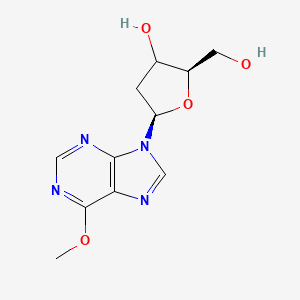
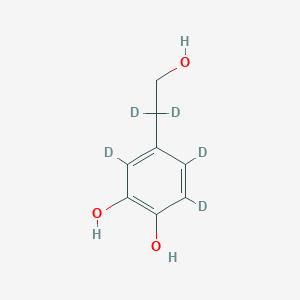


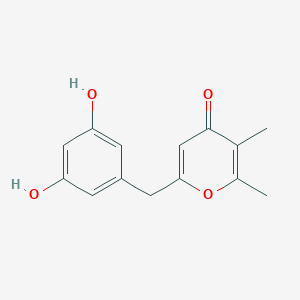

![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
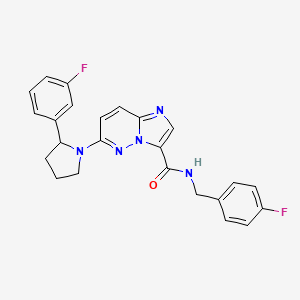
![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
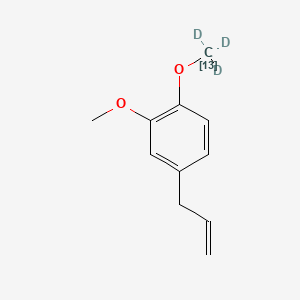

![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)

